

J-113397: Application Notes and Protocols for In Vivo Research

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Compound of Interest

Compound Name: JM 1397

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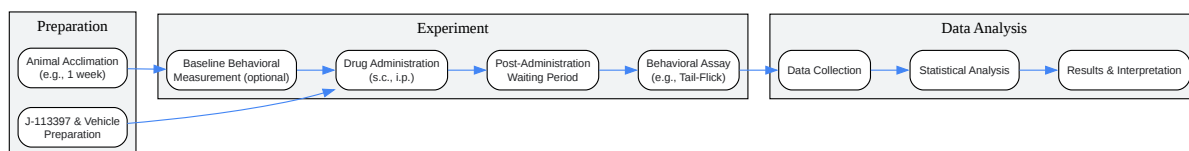
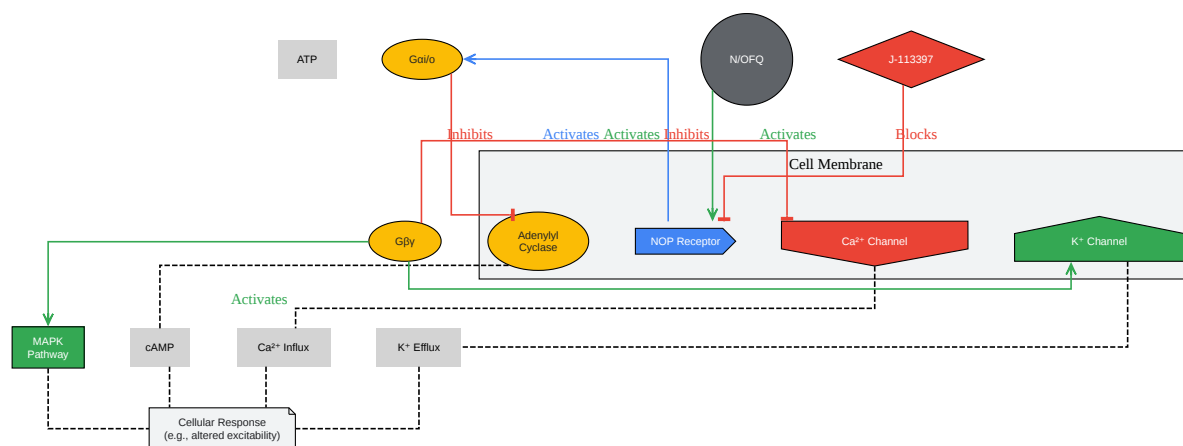
Abstract

These application notes provide a comprehensive overview of the experimental use of J-113397, a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] J-113397 exhibits high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for investigating the physiological and pathological roles of the N/OFQ system.[2][3] This document details its mechanism of action, provides protocols for its use in common in vivo behavioral assays, and summarizes key quantitative data from preclinical studies.

Mechanism of Action

J-113397 acts as a competitive antagonist at the NOP receptor, a G protein-coupled receptor (GPCR).[3][4] The NOP receptor primarily couples to inhibitory G proteins (Gai/o), and its activation by the endogenous ligand N/OFQ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] NOP receptor activation also modulates ion channel activity, specifically inhibiting voltage-gated Ca²⁺ channels and activating inwardly rectifying K⁺ channels.[4][5] J-113397 effectively blocks these downstream signaling events initiated by N/OFQ.[3][4]

NOP Receptor Signaling Pathway



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